molecular formula C15H25NO5 B14212189 Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate CAS No. 827044-74-6

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate

Cat. No.: B14212189
CAS No.: 827044-74-6
M. Wt: 299.36 g/mol
InChI Key: CRYSQJMBSKKQAB-UHFFFAOYSA-N
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Description

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate is a complex organic compound with a molecular structure that includes multiple functional groups such as esters and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate typically involves a multi-step process. The initial step often includes the formation of the hex-5-en-1-yl amine, which is then acetylated to form the acetyl(hex-5-en-1-yl)amine. This intermediate is then reacted with diethyl propanedioate under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
  • Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate

Uniqueness

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

827044-74-6

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

diethyl 2-[acetyl(hex-5-enyl)amino]propanedioate

InChI

InChI=1S/C15H25NO5/c1-5-8-9-10-11-16(12(4)17)13(14(18)20-6-2)15(19)21-7-3/h5,13H,1,6-11H2,2-4H3

InChI Key

CRYSQJMBSKKQAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(CCCCC=C)C(=O)C

Origin of Product

United States

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